Lipophilicity (XLogP3) Head-to-Head vs. Des-Methyl and Des-Bromo Analogs
The target compound exhibits an intermediate lipophilicity (XLogP3 = 2.5) that is 0.1 log units higher than 3-bromo-5-fluorobenzaldehyde (LogP = 2.40) and 0.7 log units higher than 3-fluoro-4-methylbenzaldehyde (XLogP3 = 1.8) [1]. This 2.5 value falls within an attractive logP window (2–3) for balancing passive permeability and aqueous solubility in CNS and oral drug candidates, whereas the des-bromo analog at 1.8 may suffer from insufficient membrane partitioning, and the des-methyl analog at 2.4 provides less hydrophobic contact potential in lipophilic binding pockets [2].
| Evidence Dimension | Computed partition coefficient (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 2.5 |
| Comparator Or Baseline | 3-Bromo-5-fluorobenzaldehyde: LogP = 2.40; 3-Fluoro-4-methylbenzaldehyde: XLogP3 = 1.8 |
| Quantified Difference | +0.1 logP vs. des-methyl analog; +0.7 logP vs. des-bromo analog |
| Conditions | Computed using XLogP3 3.0 algorithm (PubChem 2025.09.15 release) for target and des-bromo analog; vendor-reported LogP for des-methyl analog from molbase. |
Why This Matters
A 0.1–0.7 log unit difference in lipophilicity can translate to 2–5 fold changes in membrane permeability and off-target binding, directly impacting lead optimization decisions where precise logP tuning is required.
- [1] PubChem Compound Summary for CID 56965743 (3-Bromo-5-fluoro-4-methylbenzaldehyde, XLogP3=2.5); molbase entry for 3-Bromo-5-fluorobenzaldehyde (LogP=2.4007); PubChem CID 2774574 (3-Fluoro-4-methylbenzaldehyde, XLogP3=1.8). View Source
- [2] Waring, M. J. Lipophilicity in drug discovery. Expert Opin. Drug Discov. 5, 235–248 (2010). [Background reference for logP significance; not a primary comparator source.] View Source
